Calpain Inhibitor VI

Beschreibung

Eigenschaften

IUPAC Name |

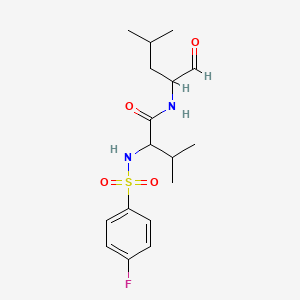

(2S)-2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-[(2S)-4-methyl-1-oxopentan-2-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)/t14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJWUIDLGZAXID-HOCLYGCPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C=O)NC(=O)[C@H](C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190274-53-4 | |

| Record name | N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190274534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Core Mechanism of Action of Calpain Inhibitor VI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpain Inhibitor VI, also known by its CAS number 190274-53-4, is a potent, cell-permeable, and reversible inhibitor of calpains.[1] Structurally, it is a peptide aldehyde with the molecular formula C₁₇H₂₅FN₂O₄S and a molecular weight of 372.45.[1] Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in a myriad of cellular processes, including signal transduction, cell motility, and apoptosis.[2] Dysregulation of the calpain system is implicated in various pathologies such as neurodegenerative diseases, cancer, and cataract formation, making calpain inhibitors like this compound valuable tools for research and potential therapeutic development.[2][3] This guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

This compound exerts its effect through the potent and reversible inhibition of calpain enzymes.[1] While it is established as a peptide aldehyde, the precise mode of inhibition has been described in different ways. One source characterizes its mechanism as allosteric, suggesting it binds to sites distinct from the catalytic active site.[4] This binding is proposed to induce conformational changes in the enzyme, which in turn hinder substrate access and reduce catalytic efficiency.[4]

However, peptide aldehydes as a class of cysteine protease inhibitors typically function by targeting the active site. They act as transition-state analogs, forming a reversible covalent bond with the active site cysteine residue, thus competitively blocking substrate binding. Given that this compound is a peptide aldehyde, it is highly probable that it interacts with the active site of calpains. Further crystallographic and detailed kinetic studies would be required to definitively resolve whether the primary mechanism is purely allosteric, competitive, or a mixed mode of inhibition.

Target Specificity and Quantitative Data

This compound demonstrates high potency against calpain isoforms, but also exhibits significant activity against other cysteine proteases, namely cathepsins. This off-target activity is a critical consideration for its experimental use. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Target Enzyme | IC₅₀ Value |

| µ-Calpain | 7.5 nM |

| m-Calpain | 78 nM |

| Cathepsin B | 15 nM |

| Cathepsin L | 1.6 nM |

Data sourced from Sigma-Aldrich product information.[1]

As the data indicates, this compound is a potent inhibitor of both µ-calpain and m-calpain, the two major ubiquitous calpain isoforms. However, it is also a very potent inhibitor of Cathepsin L and a potent inhibitor of Cathepsin B, highlighting a lack of specificity among different cysteine protease families.[1]

Signaling Pathways and Cellular Effects

The inhibition of calpains by this compound can interrupt several downstream signaling pathways and cellular processes. One of the well-documented effects is the prevention of apoptosis.

Calpain-Mediated Apoptosis

In certain cellular contexts, an influx of calcium can lead to the activation of calpains. Activated calpains can then cleave various cellular substrates, leading to the breakdown of cellular architecture and, ultimately, apoptosis. Studies have shown that this compound can prevent the apoptosis of adult motor neurons.[5] Notably, this protective effect was found to be independent of caspase activation, suggesting that calpain acts in a caspase-independent cell death pathway in these neurons.[5]

Caption: Calpain-mediated caspase-independent apoptosis pathway.

Other Cellular Effects

Beyond apoptosis, this compound has been shown to have other significant biological effects:

-

Anti-Angiogenesis: It reduces βFGF-induced angiogenesis, the formation of new blood vessels, in the rat cornea.[1]

-

Cataract Prevention: In rat models, it prevents the formation of selenite-induced cataracts and reduces the proteolysis of crystallins and α-spectrin in cultured lenses.[1]

Experimental Protocols

To assess the mechanism and efficacy of this compound, various experimental assays are employed. A fundamental method is the in vitro calpain activity assay.

General Protocol for Calpain Activity Assay

This protocol provides a general workflow for measuring the inhibitory effect of this compound on calpain activity using a fluorogenic substrate.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the inhibitor to determine the IC₅₀ value.

-

Reconstitute purified calpain enzyme (e.g., µ-calpain or m-calpain) in an appropriate assay buffer.

-

Prepare a solution of a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the calpain enzyme to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC).

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot).

-

Normalize the rates relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: General workflow for an in vitro calpain inhibition assay.

Conclusion

This compound is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of calpains. While its primary mechanism likely involves interaction with the enzyme's active site, an allosteric mode of action has also been proposed. It effectively inhibits both µ-calpain and m-calpain but also shows significant off-target activity against cathepsins L and B. Its ability to modulate key cellular processes such as caspase-independent apoptosis and angiogenesis makes it a valuable pharmacological tool for studying the physiological and pathological roles of calpains. Future research, including high-resolution structural studies, will be crucial for elucidating the precise binding mode and for guiding the development of more specific calpain inhibitors for therapeutic applications.

References

- 1. This compound The this compound, also referenced under CAS 190274-53-4, controls the biological activity of Calpain. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | 190274-53-4 [sigmaaldrich.com]

- 2. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. The this compound prevents apoptosis of adult motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Calpain Inhibitor VI (SJA6017): A Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calpain Inhibitor VI, also known as SJA6017, is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of calpains. With a growing interest in calpains as therapeutic targets for a range of diseases, including neurodegenerative disorders, cataracts, and cancer, a thorough understanding of the target specificity of their inhibitors is paramount. This technical guide provides an in-depth analysis of the target specificity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular effects. The information compiled herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective application of this compound in their studies.

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of calpain activity has been implicated in the pathophysiology of numerous diseases, making them attractive targets for therapeutic intervention.[1] this compound (SJA6017) has emerged as a valuable tool for studying the physiological and pathological roles of calpains. This guide delves into the specifics of its target profile, addressing both on-target and off-target activities.

Quantitative Data on Target Specificity

| Target Enzyme | Common Name | IC50 (nM) | Ki (nM) | Notes |

| µ-Calpain | Calpain-1 | 7.5[2][3] | N/A | Primary Target |

| m-Calpain | Calpain-2 | 78[2][3] | N/A | Primary Target |

| Cathepsin B | - | 15[2][3] | N/A | Off-Target |

| Cathepsin L | - | 1.6[2][3] | N/A | Off-Target |

| Factor VIIa | - | Not Reported | N/A | Stated to be selective over this protease.[2] |

| Factor Xa | - | Not Reported | N/A | Stated to be selective over this protease.[2] |

| Trypsin | - | Not Reported | N/A | Stated to be selective over this protease.[2] |

| Chymotrypsin | - | Not Reported | N/A | Stated to be selective over this protease.[2] |

| Proteasome | - | Not Reported | N/A | Stated to be selective over this protease.[2] |

N/A: Not Available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of this compound's target specificity.

Fluorometric Calpain Activity Assay

This protocol describes a common method for measuring calpain activity and determining the inhibitory potential of compounds like this compound using a fluorogenic substrate.

Materials:

-

Purified calpain enzyme (µ-calpain or m-calpain)

-

This compound (SJA6017)

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 1 mM DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Dilute the purified calpain enzyme to the desired concentration in pre-warmed assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: To each well of the 96-well plate, add the diluted enzyme. Then, add the serially diluted this compound or vehicle control (e.g., DMSO).

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the fluorogenic calpain substrate to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in a kinetic mode for 30-60 minutes.

-

Data Analysis: Determine the initial reaction velocity (V) from the linear portion of the fluorescence versus time plot. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Protease Selectivity Profiling

To assess the selectivity of this compound, it should be tested against a panel of purified proteases representing different classes (e.g., serine, cysteine, aspartyl, and metalloproteases).

Materials:

-

This compound (SJA6017)

-

A panel of purified proteases (e.g., trypsin, chymotrypsin, cathepsin B, cathepsin L, Factor Xa, etc.)

-

Specific fluorogenic or chromogenic substrates for each protease.

-

Appropriate assay buffers for each protease.

-

96-well microplates (black for fluorescence, clear for absorbance).

-

Microplate reader (fluorescence and/or absorbance).

Procedure:

-

Assay Optimization: For each protease, optimize the assay conditions (enzyme concentration, substrate concentration, buffer composition) to ensure a linear and robust signal.

-

Inhibitor Screening: Screen this compound at a fixed concentration (e.g., 1 µM and 10 µM) against the entire protease panel.

-

IC50 Determination: For any proteases that show significant inhibition in the initial screen, perform a dose-response experiment as described in Protocol 3.1 to determine the IC50 value.

-

Selectivity Calculation: The selectivity of this compound is determined by comparing its IC50 value for calpains to its IC50 values for other proteases. A higher ratio indicates greater selectivity.

Determination of Inhibition Constant (Ki)

For a more precise measure of inhibitor potency, the inhibition constant (Ki) should be determined. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

Procedure:

-

Determine Km of the Substrate: Measure the initial reaction velocity at various substrate concentrations in the absence of the inhibitor. Plot the velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km).

-

Determine IC50: Perform the inhibition assay as described in Protocol 3.1 at a fixed substrate concentration (ideally at or below the Km).

-

Calculate Ki: Use the Cheng-Prusoff equation for competitive inhibition:

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the substrate concentration used in the IC50 determination.

-

Km is the Michaelis constant of the substrate.

-

Signaling Pathways and Cellular Effects

This compound has been shown to modulate several critical signaling pathways, primarily by preventing the proteolytic activity of calpains on their downstream substrates.

Inhibition of Calpain-Mediated Apoptosis

Calpain activation is a key event in certain apoptotic pathways. This compound has been demonstrated to prevent apoptosis in various cell types.[4] Notably, this can occur through a caspase-independent mechanism.[4] Activated calpains can cleave pro-apoptotic Bcl-2 family proteins like Bid and Bax, leading to their activation and subsequent mitochondrial dysfunction.[5][6][7] Calpains can also directly cleave and inactivate anti-apoptotic proteins like Bcl-2.[2] By inhibiting calpain, SJA6017 prevents these cleavage events, thereby blocking the apoptotic cascade.

References

- 1. Kinetics of inhibition of platelet calpain II by human kininogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Calpains, the proteases of two faces controlling the epithelial homeostasis in mammary gland [frontiersin.org]

- 3. This compound The this compound, also referenced under CAS 190274-53-4, controls the biological activity of Calpain. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | 190274-53-4 [sigmaaldrich.com]

- 4. Endothelial cell calpain as a critical modulator of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cleavage of Bax is mediated by caspase-dependent or -independent calpain activation in dopaminergic neuronal cells: protective role of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

The Pivotal Role of Calpains in Cytoskeletal Remodeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calpains, a family of calcium-dependent cysteine proteases, are critical regulators of cellular function, playing a central role in the dynamic remodeling of the cytoskeleton. Through limited and specific proteolysis of key structural and regulatory proteins, calpains influence a wide array of cellular processes, including cell migration, adhesion, spreading, and neurite outgrowth. Dysregulation of calpain activity is implicated in numerous pathological conditions, including cancer metastasis and neurodegenerative diseases, making this enzyme family a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanisms by which calpains modulate the cytoskeleton, with a focus on their substrates, signaling pathways, and the experimental methodologies used to investigate their function.

Introduction to Calpains and the Cytoskeleton

The cytoskeleton, composed of actin filaments, microtubules, and intermediate filaments, provides structural support to cells, facilitates intracellular transport, and drives cell motility. The dynamic rearrangement of these cytoskeletal networks is essential for a cell's ability to respond to its environment. Calpains, particularly the ubiquitous isoforms calpain-1 (µ-calpain) and calpain-2 (m-calpain), are key players in orchestrating these rearrangements.[1] Activated by intracellular calcium signals, calpains cleave a specific subset of cytoskeletal and associated proteins, leading to changes in their function and localization.[2][3] This limited proteolysis is a crucial post-translational modification that fine-tunes the intricate machinery of the cytoskeleton.

Calpain-Mediated Cleavage of Cytoskeletal Proteins

Calpains do not exhibit a strict consensus sequence for cleavage; instead, they recognize the tertiary structure of their substrates.[2][4] However, preferences for certain amino acids at specific positions relative to the cleavage site have been identified.[2] The limited proteolysis by calpains often results in the generation of protein fragments with altered or novel functions. Key cytoskeletal and associated proteins targeted by calpains are detailed below.

Data Presentation: Calpain Substrates in the Cytoskeleton

| Substrate Protein | Calpain Isoform(s) | Cleavage Site(s) | Functional Consequence of Cleavage | References |

| Actin-Associated Proteins | ||||

| Talin | Calpain-1, Calpain-2 | Between Q433-Q434 (linker between head and rod); Near E2492 (C-terminus) | Disruption of the link between integrins and the actin cytoskeleton, promoting focal adhesion turnover.[5][6][7] | [5][6][7] |

| Focal Adhesion Kinase (FAK) | Calpain-1, Calpain-2 | After S745 (between proline-rich regions) | Attenuation of kinase activity and dissociation from the cytoskeleton, regulating adhesion dynamics.[8][9][10] | [8][9][10] |

| α-Spectrin (Fodrin) | Calpain-1, Calpain-2 | Y1176-G1177 | Generation of 150/145 kDa breakdown products, altering the sub-membrane cytoskeleton.[11][12][13] | [11][12][13] |

| Vinculin | Calpain-2 | Not precisely mapped | Generation of a 90-kDa fragment, disrupting linkage between actin and the plasma membrane.[14] | [14] |

| Ezrin | Calpain-1, Calpain-2 | Not precisely mapped | Disruption of the link between the plasma membrane and the actin cytoskeleton. | |

| Intermediate Filament Proteins | ||||

| Neurofilament Proteins (NFL, NFM, NFH) | Calpain-1, Calpain-2 | Multiple sites, e.g., in NF-M: KVEDEKSEMEEAL and KKSPVKATAPELK | Axonal cytoskeleton disintegration.[15][16] | [15][16] |

| Vimentin | Calpain-1, Calpain-2 | Not precisely mapped | Disassembly of the vimentin network. | |

| Microtubule-Associated Proteins | ||||

| Microtubule-Associated Protein 2 (MAP2) | Calpain-1, Calpain-2 | Not precisely mapped | Dissociation from microtubules, leading to microtubule instability.[3] | [3] |

| Tau | Calpain-1, Calpain-2 | Not precisely mapped | Generation of neurotoxic fragments.[3] | [3] |

Signaling Pathways Involving Calpains in Cytoskeletal Remodeling

Calpain activation is tightly regulated by intracellular calcium levels. Various signaling pathways converge to elevate local calcium concentrations, leading to the activation of calpains and subsequent cytoskeletal remodeling.

Integrin-Mediated Adhesion and Migration

During cell migration, a continuous cycle of adhesion formation at the leading edge and detachment at the trailing rear is required. Calpains play a crucial role in this process by mediating the turnover of focal adhesions.

Caption: Calpain-mediated focal adhesion turnover.

Growth Factor-Induced Cell Motility

Growth factor signaling can also lead to calpain activation and subsequent cytoskeletal rearrangements, promoting cell motility.

Caption: EGF-induced calpain activation and cytoskeletal remodeling.

Experimental Protocols

In Vitro Calpain Cleavage Assay

This protocol is used to determine if a purified protein is a direct substrate of calpain.

Materials:

-

Purified recombinant calpain-1 or calpain-2

-

Purified substrate protein

-

Calpain reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 1 mM EDTA)

-

CaCl₂ solution (e.g., 1 M)

-

Calpain inhibitor (e.g., Calpeptin or ALLN)

-

SDS-PAGE gels and reagents

-

Coomassie Brilliant Blue or silver stain reagents

-

Western blot apparatus and antibodies specific to the substrate protein

Procedure:

-

Set up reaction tubes on ice.

-

To each tube, add the calpain reaction buffer and the purified substrate protein to a final concentration of 1-5 µM.

-

For negative control tubes, add a calpain inhibitor to a final concentration of 10-50 µM and incubate for 10 minutes on ice.

-

Initiate the cleavage reaction by adding CaCl₂ to a final concentration that is optimal for the specific calpain isoform (e.g., 100 µM for µ-calpain, 1 mM for m-calpain).

-

Incubate the reactions at 30°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Stop the reactions by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE followed by Coomassie/silver staining or Western blotting using an antibody against the substrate protein to detect cleavage fragments.

Caption: Workflow for in vitro calpain cleavage assay.

Calpain Activity Assay in Cultured Cells (Fluorometric)

This protocol measures intracellular calpain activity in response to a stimulus.

Materials:

-

Cultured cells

-

Cell culture medium and supplements

-

Stimulus of interest (e.g., calcium ionophore, growth factor)

-

Calpain activity assay kit (containing a cell-permeable fluorogenic calpain substrate, e.g., Suc-LLVY-AMC)

-

Lysis buffer

-

Fluorometer or fluorescence plate reader

Procedure:

-

Plate cells in a multi-well plate and grow to the desired confluency.

-

Treat cells with the stimulus or vehicle control for the desired time.

-

Wash the cells with PBS.

-

Incubate the cells with the cell-permeable fluorogenic calpain substrate according to the manufacturer's instructions (e.g., 20-50 µM in serum-free medium for 30-60 minutes at 37°C).

-

Wash the cells with PBS to remove excess substrate.

-

Lyse the cells in the provided lysis buffer.

-

Measure the fluorescence of the cell lysates using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

-

Normalize the fluorescence signal to the total protein concentration of each sample.

Caption: Workflow for cellular calpain activity assay.

Immunofluorescence Staining of Cytoskeletal Proteins

This protocol allows for the visualization of the cytoskeleton and the localization of calpain substrates.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibodies against cytoskeletal proteins of interest

-

Fluorescently labeled secondary antibodies

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Wash cells on coverslips twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Incubate the cells with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the stained cells using a fluorescence microscope.

Quantitative Analysis of Calpain-Mediated Effects

The functional consequences of calpain activity on the cytoskeleton can be quantified using various cell-based assays.

Data Presentation: Effects of Calpain Inhibition on Cell Migration

| Cell Type | Calpain Inhibitor | Concentration | Effect on Migration | Reference |

| Pancreatic Cancer Cells (SW1990) | Calpeptin | 10-80 µM | Dose-dependent decrease in migration | [17][18][19] |

| Chinese Hamster Ovary (CHO) Cells | ALLN | 50 µM | Reduced migration rates | [15] |

| Human Fibrosarcoma (HT-1080) Cells | Calpeptin | 20 µM | Inhibition of transwell migration | |

| Rat Duodenum Epithelial Cells (IEC-6) | ALLM | 50 µM | Significant inhibition of cell migration |

Conclusion and Future Directions

Calpains are indispensable regulators of cytoskeletal dynamics. Their ability to precisely cleave a range of cytoskeletal and associated proteins provides a rapid and efficient mechanism to remodel the cellular architecture in response to various stimuli. The intricate signaling pathways that control calpain activation highlight the tight spatial and temporal regulation of their activity. Understanding the precise roles of different calpain isoforms and their specific substrates in various cellular contexts remains an active area of research. The development of isoform-specific inhibitors and advanced imaging techniques will undoubtedly provide further insights into the complex world of calpain-mediated cytoskeletal remodeling and pave the way for novel therapeutic strategies targeting calpain-related pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. Calpain - Wikipedia [en.wikipedia.org]

- 3. Targeting calpain in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the substrate specificity of conventional calpains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Talin Contains A C-Terminal Calpain2 Cleavage Site Important In Focal Adhesion Dynamics | PLOS One [journals.plos.org]

- 6. Force-Induced Calpain Cleavage of Talin Is Critical for Growth, Adhesion Development, and Rigidity Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Differential Talin cleavage in transformed and non-transformed cells and its consequences [frontiersin.org]

- 8. Regulation of Adhesion Dynamics by Calpain-mediated Proteolysis of Focal Adhesion Kinase (FAK) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Focal adhesion kinase (pp125FAK) cleavage and regulation by calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Calpain-mediated breakdown of cytoskeletal proteins contributes to cholecystokinin-induced damage of rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calpains mediate axonal cytoskeleton disintegration during Wallerian degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Calpain inhibitor calpeptin suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Calpain inhibitor calpeptin suppresses pancreatic cancer by disrupting cancer-stromal interactions in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

Calpain Signaling Pathways in Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and development. While the caspase family of proteases has long been considered the central executioner of apoptosis, a growing body of evidence highlights the critical role of the calpain family of calcium-dependent cysteine proteases.[1][2] Calpains participate in a complex network of signaling pathways that can initiate, modulate, and execute apoptosis, often in crosstalk with the caspase cascade.[3][4] This technical guide provides a comprehensive overview of the core calpain signaling pathways in apoptosis, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support researchers and drug development professionals in this field.

Calpains are typically present as inactive proenzymes in the cytosol.[1] A sustained increase in intracellular calcium concentration, a common event in apoptotic signaling, triggers the activation of calpains.[1] The two major ubiquitous isoforms, µ-calpain (calpain-1) and m-calpain (calpain-2), are activated by micromolar and millimolar calcium concentrations, respectively.[1][2] Once activated, calpains cleave a wide array of cellular substrates, leading to the dismantling of the cell.[1][2]

Core Calpain Signaling Pathways in Apoptosis

Calpains contribute to apoptosis through several distinct, yet often interconnected, signaling pathways. These can be broadly categorized as caspase-dependent and caspase-independent mechanisms.

Caspase-Dependent Pathways

In these pathways, calpains function upstream or in parallel with caspases, influencing their activation and activity.

-

Direct Activation of Caspases: Calpains can directly cleave and activate certain pro-caspases. For instance, calpain has been shown to cleave and activate pro-caspase-7 and pro-caspase-12.

-

Modulation of Bcl-2 Family Proteins: Calpains can cleave and modulate the function of Bcl-2 family proteins, which are key regulators of mitochondrial outer membrane permeabilization (MOMP).

-

Cleavage of Bid: Calpain can cleave the pro-apoptotic protein Bid, generating a truncated form (tBid) that translocates to the mitochondria and induces MOMP, leading to the release of cytochrome c.[5][6]

-

Cleavage of Bax: Calpain can cleave the pro-apoptotic protein Bax at its N-terminus, generating a more potent 18-kDa fragment (p18 Bax).[7][8][9] This fragment translocates to the mitochondria and promotes the release of cytochrome c, independent of Bcl-2.[8]

-

-

Crosstalk with Caspases: A complex interplay exists between calpains and caspases. In some contexts, caspases can cleave and inactivate the endogenous calpain inhibitor, calpastatin, leading to sustained calpain activation.[3] Conversely, calpains can also cleave and inactivate certain caspases, suggesting a regulatory feedback loop.

Caspase-Independent Pathways

Calpains can also induce apoptosis through mechanisms that do not require the activation of caspases.

-

Direct Cleavage of Cellular Substrates: Activated calpains can directly degrade essential cellular proteins, leading to cell death. This includes cytoskeletal proteins like α-fodrin and talin, leading to loss of cell structure and integrity.[5]

-

Release of Apoptosis-Inducing Factor (AIF): Calpains can translocate to the mitochondria and directly cleave AIF, a flavoprotein located in the mitochondrial intermembrane space.[5][10][11] Truncated AIF (tAIF) is then released into the cytosol and translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, leading to caspase-independent cell death.[10][11]

Quantitative Data on Calpain Signaling in Apoptosis

The following tables summarize key quantitative data related to calpain activity and inhibition in apoptotic contexts.

Table 1: Calpain Activity in Apoptotic Models

| Cell Type | Apoptotic Stimulus | Fold Increase in Calpain Activity | Time Point | Reference |

| Human Melanoma Cells | Cisplatin | > 2-fold | 3-5 hours | [12] |

| Jurkat Cells | Camptothecin (10 µM) | ~2.5-fold | 4 hours | |

| Jurkat Cells | Cycloheximide (10 µg/mL) | ~1.5-fold | 4 hours |

Table 2: Effective Concentrations of Calpain Inhibitors in Apoptosis Studies

| Inhibitor | Cell Type | Apoptotic Stimulus | Effective Concentration | Effect | Reference |

| Calpeptin | Human Melanoma Cells | Cisplatin | 10 µM | Inhibited calpain activation and apoptosis | [12] |

| PD150606 | Human Melanoma Cells | Cisplatin | 20 µM | Inhibited calpain activation and apoptosis | [10] |

| Z-LLY-FMK | Jurkat Cells | Active Calpain (1 µg) | 20 µM | Inhibited calpain activity | |

| Calpeptin | Human Neuronal Cells | Staurosporine | 10 µM | Blocked Bax cleavage | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Calpain Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a general framework for measuring calpain activity in cell lysates.[13][14]

Materials:

-

Cells of interest

-

Apoptotic stimulus

-

Extraction Buffer (provided in kits, typically contains agents to prevent auto-activation)[13][14]

-

Calpain Inhibitor (e.g., Z-LLY-FMK) (Negative Control)[13][14]

-

96-well black plates with clear bottoms

-

Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Sample Preparation:

-

Treat cells with the desired apoptotic stimulus. Include an untreated control.

-

Harvest 1-2 x 10^6 cells by centrifugation.

-

Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.

-

Incubate on ice for 20 minutes with gentle mixing.

-

Centrifuge at 10,000 x g for 1 minute to pellet cell debris.

-

Transfer the supernatant (cytosolic extract) to a fresh tube on ice.

-

Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

In a 96-well plate, add 50-200 µg of cell lysate to each well and adjust the volume to 85 µL with Extraction Buffer.

-

Prepare a positive control by adding 1-2 µL of Active Calpain to 85 µL of Extraction Buffer.

-

Prepare a negative control by adding a calpain inhibitor to a sample of treated cell lysate.

-

Add 10 µL of 10X Reaction Buffer to each well.

-

Add 5 µL of Calpain Substrate to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Measurement:

-

Read the fluorescence in a microplate reader with excitation at 400 nm and emission at 505 nm.

-

Calpain activity is proportional to the fluorescence intensity.

-

Protocol 2: Western Blot for Calpain Substrate Cleavage (e.g., Bax)

This protocol describes the detection of the p18 Bax cleavage product by Western blotting.[7][8][15]

Materials:

-

Cells of interest

-

Apoptotic stimulus

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Bax

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with the apoptotic stimulus.

-

Lyse cells in lysis buffer.

-

Determine protein concentration.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Bax antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

The appearance of an 18-kDa band indicates Bax cleavage.

-

Protocol 3: Cytochrome c Release Assay

This protocol outlines the detection of cytochrome c release from the mitochondria into the cytosol, a key indicator of MOMP.[6][16][17]

Materials:

-

Cells of interest

-

Apoptotic stimulus

-

Mitochondria/Cytosol Fractionation Kit (or buffers for digitonin permeabilization)

-

Primary antibody against Cytochrome c

-

Primary antibody against a mitochondrial marker (e.g., COX IV)

-

Primary antibody against a cytosolic marker (e.g., GAPDH)

-

Western blotting reagents (as in Protocol 2)

Procedure:

-

Cell Fractionation:

-

Treat cells with the apoptotic stimulus.

-

Harvest cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the kit manufacturer's instructions or a standard protocol.

-

-

Western Blotting:

-

Perform Western blotting on both the cytosolic and mitochondrial fractions as described in Protocol 2.

-

Probe separate blots with antibodies against Cytochrome c, a mitochondrial marker, and a cytosolic marker.

-

-

Analysis:

-

An increase in the Cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates cytochrome c release.

-

The mitochondrial and cytosolic markers are used to verify the purity of the fractions.

-

Protocol 4: AIF Release and Nuclear Translocation Assay

This protocol details the detection of AIF translocation from the mitochondria to the nucleus.[10][11][18][19][20]

Materials:

-

Cells of interest

-

Apoptotic stimulus

-

Cell fractionation kit for separating mitochondrial, cytosolic, and nuclear fractions

-

Primary antibody against AIF

-

Primary antibodies for mitochondrial, cytosolic, and nuclear markers (e.g., COX IV, GAPDH, Lamin B1)

-

Western blotting reagents (as in Protocol 2)

Procedure:

-

Cell Fractionation:

-

Treat and harvest cells as in the previous protocols.

-

Perform subcellular fractionation to isolate mitochondrial, cytosolic, and nuclear fractions.

-

-

Western Blotting:

-

Perform Western blotting on all three fractions.

-

Probe for AIF and the respective cellular compartment markers.

-

-

Analysis:

-

A decrease in AIF in the mitochondrial fraction and a corresponding increase in the nuclear fraction indicates AIF release and translocation.

-

The appearance of a truncated AIF band may also be observed.

-

Conclusion

The intricate involvement of calpains in apoptotic signaling presents a compelling area for further research and therapeutic development. A thorough understanding of the specific roles of different calpain isoforms, their substrates, and their interplay with other apoptotic pathways is crucial. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to investigate the multifaceted role of calpains in apoptosis and to explore their potential as targets for novel therapeutic interventions in diseases characterized by dysregulated apoptosis.

References

- 1. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cross-talk between calpain and caspase proteolytic systems during neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cleavage of Bax is mediated by caspase-dependent or -independent calpain activation in dopaminergic neuronal cells: protective role of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-terminal cleavage of bax by calpain generates a potent proapoptotic 18-kDa fragment that promotes bcl-2-independent cytochrome C release and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calpain-induced Bax-cleavage product is a more potent inducer of apoptotic cell death than wild-type Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nanophotonics.spiedigitallibrary.org [nanophotonics.spiedigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. abcam.com [abcam.com]

- 15. escholarship.org [escholarship.org]

- 16. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 17. genetex.com [genetex.com]

- 18. CALPAIN ACTIVATION IS NOT REQUIRED FOR AIF TRANSLOCATION IN PARP-1-DEPENDENT CELL DEATH (PARTHANATOS) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Critical Role of Calpain I in Mitochondrial Release of Apoptosis-Inducing Factor in Ischemic Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jneurosci.org [jneurosci.org]

The Effect of Calpain Inhibitor VI on Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Calpain Inhibitor VI, also known as MDL 28170, in the modulation of cell migration. Calpains, a family of calcium-dependent cysteine proteases, are integral to the dynamic processes governing cell motility, particularly through their role in the disassembly of focal adhesions. Understanding the impact of their inhibition is crucial for research in cancer metastasis, wound healing, and inflammatory responses. This document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.

Core Mechanism of Action: Inhibition of Focal Adhesion Turnover

Cell migration is a cyclical process involving protrusion of the leading edge, formation of new adhesions, contraction of the cell body, and detachment of the rear. Calpains are critically involved in the final step: the disassembly of focal adhesions at the cell's trailing edge.[1][2][3] They achieve this by cleaving key structural and signaling proteins within these adhesion complexes, including talin, α-actinin, and focal adhesion kinase (FAK).[3][4][5]

This compound acts by targeting the active site of calpains, preventing this proteolytic activity. The direct consequence is the stabilization of focal adhesions.[1][6] This inhibition of focal adhesion disassembly prevents the retraction of the cell's rear, effectively tethering the cell to the extracellular matrix and impeding directed movement.[6][7] Studies have shown that treatment with calpain inhibitors leads to an increase in the number and size of focal adhesions, particularly at the cell periphery.[3][6]

The stabilization of the cytoskeleton is another key effect. By preventing the cleavage of cytoskeletal-associated proteins, this compound helps maintain the integrity of these structures.[1][8][9] This effect is particularly relevant as calpains are known to cleave proteins like spectrin and vinculin, which link the actin cytoskeleton to focal adhesions.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of calpain inhibitors on cell migration and related processes.

Table 1: Effect of Calpain Inhibitors on Cell Migration and Adhesion

| Inhibitor | Cell Type | Assay | Concentration | Observed Effect | Citation |

| Calpeptin | Pancreatic Cancer Cells (SW1990) | Migration Assay | 10 µM | Significant decrease in the number of migrating cells. | [12] |

| Calpeptin | Pancreatic Cancer Cells (SW1990) | Invasion Assay | 10 µM | Significant decrease in the number of invading cells. | [12] |

| Calpeptin | Pancreatic Stellate Cells (PSCs) | Migration Assay | >10 µM | Dose-dependent decrease in migrating cells. | [12] |

| MDL 28170 | NIH-3T3 Fibroblasts | Spreading Assay | Not specified | Immediate inhibition of cell spreading. | [13] |

| ALLN | CHO Cells | Co-localization Imaging | Not specified | Reduced co-localization of α-actinin and zyxin in focal complexes by over 60%. | [1] |

| PD150606 | Human Monocytes | Migration Assay | 50 µM | Induced monocyte migration (chemotaxis). | [5] |

| ALLN | Human Monocytes | Migration Assay | 130 µM | Induced monocyte migration (chemotaxis). | [5] |

Note: The effect of calpain inhibitors can be cell-type specific. While they generally inhibit migration in fibroblasts and cancer cells, they have been shown to promote migration in human neutrophils and monocytes.[5]

Table 2: IC50 Values and Proliferative Effects of Calpain Inhibitors

| Inhibitor | Cell Type | Parameter | IC50 Value | Citation |

| Calpeptin | Pancreatic Cancer Cells (SW1990) | Proliferation | >20 µM (suppression) | [12] |

| Calpeptin | Pancreatic Stellate Cells (PSCs) | Proliferation | 62.1 µM | [12] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Calpain-Mediated Focal Adhesion Disassembly

Calpain's role in cell migration is tightly integrated with growth factor signaling. For example, Epidermal Growth Factor (EGF) can activate the ERK/MAP kinase pathway, which in turn phosphorylates and activates calpain 2.[14][15] Activated calpain then cleaves substrates like talin, leading to focal adhesion turnover and cell migration.[14] this compound intervenes by directly blocking the proteolytic action of calpain on its substrates.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. Regulation of focal complex composition and disassembly by the calcium-dependent protease calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Focal adhesion disassembly requires clathrin-dependent endocytosis of integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calpains as potential anti-cancer targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calpain inhibition induces activation of the distinct signalling pathways and cell migration in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of cell migration by the calcium-dependent protease calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Calpain-mediated proteolysis of talin regulates adhesion dynamics | Semantic Scholar [semanticscholar.org]

- 8. Calpains mediate axonal cytoskeleton disintegration during Wallerian degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Calpain-mediated breakdown of cytoskeletal proteins contributes to cholecystokinin-induced damage of rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Calpain inhibitor calpeptin suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calpain Regulates Actin Remodeling during Cell Spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. The Critical Role of Calpain in Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Calpain Inhibitor VI in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of intracellular, calcium-dependent cysteine proteases that play crucial roles in a variety of cellular processes.[1][2] These proteases are involved in signal transduction, cytoskeletal remodeling, cell proliferation, migration, and apoptosis.[3] The two most common isoforms are µ-calpain (calpain 1) and m-calpain (calpain 2), which require micromolar and millimolar concentrations of calcium for activation, respectively.[4][5] Dysregulation and over-activation of calpains are implicated in numerous pathological conditions, including neurodegenerative diseases, cardiac injury, and cancer.[2][6]

Calpain Inhibitor VI, also known as SJA6017, is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of calpains.[7][8] Its ability to enter cells and specifically block calpain activity makes it an invaluable tool for investigating the physiological and pathological roles of these proteases in cell culture systems. These application notes provide detailed protocols for the use of this compound in cellular assays.

Product Information and Properties

| Property | Description |

| Synonyms | SJA6017, N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal |

| CAS Number | 190274-53-4[1][7][9] |

| Molecular Formula | C₁₇H₂₅FN₂O₄S[8][9] |

| Molecular Weight | 372.45 g/mol [8][9] |

| Appearance | White lyophilized solid[7][8] |

| Solubility | Soluble in DMSO (up to 5 mg/mL)[7][8][9] |

| Storage | Store at -20°C, protect from light and moisture[7][8] |

Mechanism of Action

This compound is a peptide aldehyde that functions as a potent and reversible inhibitor of calpains.[7][8] It is believed to interact with the active site cysteine residue of the protease, thereby blocking its catalytic activity. This inhibition prevents the proteolytic cleavage of downstream calpain substrates, which include a wide array of cytoskeletal proteins, kinases, and transcription factors.[3] By preventing this cleavage, the inhibitor allows researchers to study the specific consequences of calpain activation in various cellular pathways.

Quantitative Data: Inhibitory Potency

This compound demonstrates high potency against calpain isoforms and also inhibits other cysteine proteases like cathepsins. It is important to consider this cross-reactivity when designing experiments.

| Target Enzyme | IC₅₀ (nM) | Reference |

| µ-Calpain (Calpain-1) | 7.5 | [7][8][9] |

| m-Calpain (Calpain-2) | 78 | [7][8][9] |

| Cathepsin B | 15 | [7][8][9] |

| Cathepsin L | 1.6 | [7][8][9] |

| Note: The inhibitor is selective against other proteases like trypsin, chymotrypsin, and the proteasome.[9] |

Experimental Protocols

Protocol 1: Preparation of Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture.

Materials:

-

This compound (lyophilized solid)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

-

Based on the molecular weight (372.45 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).

-

Calculation for 1 mg of powder for a 10 mM stock:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (L) = 0.001 g / (0.010 mol/L * 372.45 g/mol ) = 0.000268 L = 268 µL

-

-

-

Aseptically add the calculated volume of sterile DMSO to the vial.

-

Vortex gently until the solid is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C.

Protocol 2: General Protocol for Cell Treatment

Objective: To treat cultured cells with this compound to assess its effect on a specific cellular process.

Materials:

-

Cultured cells in appropriate vessels (e.g., 96-well plate, 6-well plate)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Stimulus/Inducer of calpain activity (if applicable)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in culture vessels and allow them to adhere and stabilize overnight.

-

Preparation of Working Solution: Dilute the this compound stock solution into complete culture medium to achieve the desired final concentration. Effective concentrations can range from 0.8 µM to 50 µM, depending on the cell type and experimental goals; optimization is recommended.[9][10] Prepare a vehicle control using the same final concentration of DMSO.

-

Important: Ensure the final DMSO concentration does not exceed 0.5% (ideally <0.1%) to avoid solvent-induced cytotoxicity.

-

-

Pre-treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Pre-incubation: Incubate the cells for 1-2 hours (or an optimized time) to allow for cellular uptake of the inhibitor.

-

Stimulation (Optional): If the experiment involves inducing calpain activity, add the stimulus (e.g., a calcium ionophore like A23187, an oxidative stress agent, or other relevant compounds) to the wells.

-

Incubation: Return the cells to the incubator for the desired experimental duration.

-

Downstream Analysis: Harvest the cells for subsequent analysis, such as viability assays, Western blotting, or calpain activity assays.

Protocol 3: Fluorometric Calpain Activity Assay

Objective: To quantify intracellular calpain activity in cell lysates following treatment. This protocol is adapted from commercially available kits (e.g., Abcam ab65308).[11][12]

Materials:

-

Treated and control cell pellets

-

Extraction Buffer (provided in kits, or a buffer containing reducing agents to prevent auto-activation)[11]

-

10X Reaction Buffer

-

Calpain Substrate (e.g., Ac-LLY-AFC)

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader

References

- 1. scbt.com [scbt.com]

- 2. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Critical Role of Calpain in Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound The this compound, also referenced under CAS 190274-53-4, controls the biological activity of Calpain. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | 190274-53-4 [sigmaaldrich.com]

- 8. This compound [sigmaaldrich.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. abcam.com [abcam.com]

Optimal Working Concentration of Calpain Inhibitor VI: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpain Inhibitor VI, also known as SJA6017, is a potent, cell-permeable, and reversible inhibitor of calpains. It exhibits strong inhibitory activity against both µ-calpain (calpain-1) and m-calpain (calpain-2), with IC50 values of 7.5 nM and 78 nM, respectively.[1][2] Additionally, it potently inhibits cathepsins B and L.[1][2] Its mechanism of action is through allosteric inhibition, where it binds to a site distinct from the active site, inducing a conformational change that hinders substrate access. This inhibitor has demonstrated significant potential in various research areas, including neuroprotection, prevention of apoptosis, and cataract formation. These application notes provide a summary of its use and detailed protocols for key applications.

Data Presentation: Quantitative Summary

The optimal working concentration of this compound varies depending on the cell type, treatment duration, and the specific application. The following table summarizes the effective concentrations reported in various experimental setups.

| Application | Cell Type / System | Concentration | Incubation Time | Key Outcome |

| Inhibition of Spectrin Cleavage | Molt-4 (human leukemic) cells | IC50 determined by titration | 1 hour pre-incubation | 50% reduction of A23187-induced α-spectrin breakdown products (150 and 145 kDa). |

| Neuroprotection | VSC 4.1 (hybrid rodent motor neuron) cells | 100 µM | Pre-treatment | Attenuation of MPP+-induced rise in intracellular calcium and reduction of apoptosis.[3] |

| Prevention of Apoptosis | Organotypic cultures of adult mouse spinal cord slices | Not specified | Not specified | Prevention of apoptotic nuclei formation.[1] |

| Inhibition of Cataractogenesis | In vitro porcine lens model | 0.8 µM | Not specified | 40% decrease in the degree of cataract.[1] |

| Inhibition of Cataractogenesis | In vivo rat model | 100 mg/kg/day (intraperitoneal) | 4 days | Prevention of selenite-induced cataract formation.[4] |

Signaling Pathway

Calpains are calcium-activated neutral cysteine proteases. Under conditions of cellular stress, such as elevated intracellular calcium levels, calpains become activated and cleave a variety of substrate proteins. This can lead to the disruption of cellular homeostasis and, in many cases, the initiation of apoptotic cell death through caspase-independent pathways. This compound acts to prevent these downstream effects by inhibiting calpain activity.

Experimental Protocols

Western Blot for Calpain Activity (Spectrin Cleavage Assay)

This protocol is designed to assess the activity of calpain by measuring the cleavage of its substrate, α-spectrin, via Western blotting. A reduction in the characteristic spectrin breakdown products (SBDPs) at ~150/145 kDa indicates inhibition of calpain activity.

Experimental Workflow

Materials:

-

This compound (SJA6017)

-

Cell line of interest (e.g., Molt-4)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Calpain activator (e.g., Calcium Ionophore A23187)

-

RIPA lysis buffer supplemented with a protease inhibitor cocktail

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-α-spectrin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density and allow them to adhere or reach the desired confluency.

-

Pre-incubate the cells with varying concentrations of this compound (a titration from 1 µM to 100 µM is a good starting point) or vehicle (DMSO) for 1 hour in serum-free medium.

-

Induce calpain activation by adding a calcium ionophore like A23187 (final concentration of 1-5 µM) and incubate for a further 1-4 hours. Include a negative control group with no A23187 treatment.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer containing a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-α-spectrin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for full-length α-spectrin (~240 kDa) and its breakdown products (~150/145 kDa).

-

A decrease in the intensity of the breakdown products in the inhibitor-treated samples compared to the A23187-only treated sample indicates calpain inhibition.

-

Caspase-Independent Apoptosis Assay

This protocol provides a general framework for assessing the ability of this compound to prevent caspase-independent apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to differentiate between viable, apoptotic, and necrotic cells.

Experimental Workflow

Materials:

-

This compound (SJA6017)

-

Cell line of interest (e.g., VSC 4.1)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., MPP⁺ for neuronal cells)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates at an appropriate density.

-

Treat the cells with this compound (e.g., 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) before inducing apoptosis.

-

Induce apoptosis by adding the appropriate stimulus (e.g., MPP⁺ for VSC 4.1 cells) and incubate for the desired duration (e.g., 24-48 hours). Include positive (inducer only) and negative (vehicle only) controls.

-

-

Cell Staining:

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within 1 hour of staining.

-

Use appropriate compensation controls for FITC and PI.

-

Gate the cell populations to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant.

-

A decrease in the percentage of apoptotic cells (early and late) in the inhibitor-treated group compared to the inducer-only group indicates a protective effect.

-

Conclusion

This compound (SJA6017) is a valuable tool for studying the roles of calpains in various cellular processes. The provided data and protocols offer a starting point for researchers to effectively utilize this inhibitor in their experiments. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell type and experimental setup.

References

Application Notes and Protocols for Calpain Inhibitor VI in Organotypic Slice Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Calpain Inhibitor VI (also known as SJA6017) in organotypic slice cultures. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, serving as a valuable resource for studies in neurodegeneration, neuroprotection, and related drug discovery efforts.

Introduction

Organotypic slice cultures are ex vivo models that maintain the three-dimensional architecture and synaptic connectivity of native brain tissue, offering a significant advantage over dissociated cell cultures.[1][2][3][4] This system is an invaluable tool for studying complex neuronal processes, pathologies, and the effects of pharmacological agents in a physiologically relevant context. Calpains, a family of calcium-dependent cysteine proteases, are key mediators of neuronal injury and death in various neurological conditions. Their overactivation, often triggered by excitotoxicity and elevated intracellular calcium, leads to the degradation of essential cellular proteins and the initiation of apoptotic cascades.

This compound is a potent, cell-permeable, and reversible inhibitor of calpains, demonstrating significant efficacy against both µ-calpain and m-calpain. Its application in organotypic slice cultures allows for the precise investigation of calpain-mediated neurodegenerative pathways and the assessment of neuroprotective strategies.

Signaling Pathway of Calpain Activation and Inhibition

Elevated intracellular calcium, often a consequence of excitotoxic insults via glutamate receptor overactivation, is a primary trigger for calpain activation. Once activated, calpains cleave a multitude of cellular substrates, leading to cytoskeletal breakdown, mitochondrial dysfunction, and ultimately, neuronal cell death. This compound acts by binding to the active site of calpains, preventing this proteolytic cascade and conferring neuroprotection.

Data Presentation

The following tables summarize representative quantitative data on the effects of calpain inhibitors in organotypic slice cultures based on published studies. This data can be used as a reference for expected outcomes when using this compound.

Table 1: Dose-Dependent Neuroprotection by a Calpain Inhibitor Against Excitotoxicity

| Treatment Group | Inhibitor Conc. | Neuronal Damage (% of Control) |

| Control | 0 µM | 100 ± 8.5 |

| Excitotoxic Insult | 0 µM | 450 ± 25.2 |

| + Calpain Inhibitor | 1 µM | 320 ± 18.9 |

| + Calpain Inhibitor | 10 µM | 210 ± 15.1 |

| + Calpain Inhibitor | 50 µM | 150 ± 12.3 |

Data are presented as mean ± SEM. Neuronal damage is quantified by propidium iodide (PI) uptake.

Table 2: Effect of a Calpain Inhibitor on Calpain Activity and Substrate Cleavage

| Treatment Group | Calpain Activity (Fold Change) | Spectrin Breakdown Products (Fold Change) |

| Control | 1.00 ± 0.12 | 1.00 ± 0.15 |

| Excitotoxic Insult | 4.56 ± 0.38 | 3.80 ± 0.29 |

| + Calpain Inhibitor (4 µM) | 1.82 ± 0.21 | 1.50 ± 0.18 |

Data are presented as mean ± SEM relative to the control group.[5]

Experimental Protocols

This section provides a detailed methodology for the use of this compound in organotypic hippocampal slice cultures to assess its neuroprotective effects against an excitotoxic insult.

Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures

This protocol is adapted from the interface method developed by Stoppini et al. (1991).

Materials:

-

Postnatal day 7-10 rat or mouse pups

-

Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)

-

Culture medium: 50% MEM, 25% Horse Serum, 25% HBSS, supplemented with L-glutamine and glucose.[5]

-

0.4 µm Millicell-CM culture plate inserts

-

6-well culture plates

-

McIlwain Tissue Chopper or Vibratome

-

Sterile dissection tools

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Anesthetize and decapitate postnatal pups under sterile conditions.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated dissection medium.

-

Isolate the hippocampi from both hemispheres.

-

Cut the hippocampi into 350-400 µm thick transverse slices using a tissue chopper or vibratome.[6]

-

Transfer the slices to a dish containing cold dissection medium.

-

Carefully place 1-3 slices onto each Millicell culture insert, which has been placed in a 6-well plate containing 1 mL of pre-warmed culture medium per well.

-

Incubate the slice cultures at 37°C in a 5% CO₂ humidified incubator.

-

Change the culture medium every 2-3 days.

-

Allow the slices to stabilize in culture for at least 7-10 days before initiating experiments.

Protocol 2: Application of this compound and Induction of Excitotoxicity

Materials:

-

This compound (SJA6017)

-

DMSO (vehicle)

-

NMDA or Glutamate solution

-

Serum-free culture medium

-

Propidium Iodide (PI) for cell death analysis

Procedure:

-

Prepare a stock solution of this compound in DMSO. Further dilute to working concentrations in serum-free culture medium.

-

One day prior to the experiment, replace the standard culture medium with serum-free medium to reduce variability.

-

On the day of the experiment, pre-treat the slice cultures with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle (DMSO) for 1-2 hours.

-

Induce excitotoxicity by adding NMDA (e.g., 20 µM) or glutamate to the culture medium for a defined period (e.g., 45 minutes to 24 hours).[6]

-

After the insult period, wash the slices by replacing the medium with fresh, inhibitor-containing serum-free medium.

-

Continue incubation for 24-48 hours post-insult.

Protocol 3: Assessment of Neuroprotection

A. Quantification of Cell Death:

-

Add Propidium Iodide (PI), a fluorescent marker of dead cells, to the culture medium at a final concentration of 2 µg/mL.

-

Incubate for 30 minutes.

-

Capture fluorescent images of the slices using a fluorescence microscope.

-

Quantify the PI fluorescence intensity in specific regions of interest (e.g., CA1, CA3) using image analysis software (e.g., ImageJ).

-

Normalize the fluorescence intensity of treated groups to the excitotoxic insult group.

B. Western Blot for Calpain Substrates:

-

Harvest the slice cultures and homogenize them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against spectrin to detect its breakdown products (SBDPs), a hallmark of calpain activity.

-

Use a loading control (e.g., β-actin or GAPDH) for normalization.

-

Quantify band intensities to determine the extent of spectrin cleavage.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the neuroprotective effects of this compound in organotypic slice cultures.

References

- 1. Preparation of Organotypic Slice Cultures for the Study of Glutamate Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 2. Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organotypic Slice Cultures to Study Oligodendrocyte Proliferation, Fate, and Myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 5. Inhibition of Calpain Prevents Manganese-Induced Cell Injury and Alpha-Synuclein Oligomerization in Organotypic Brain Slice Cultures | PLOS One [journals.plos.org]

- 6. Inhibition of calpain prevents NMDA-induced cell death and β-amyloid-induced synaptic dysfunction in hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]

Preventing Selenite-Induced Cataracts with Calpain Inhibitor VI: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cataracts, the leading cause of blindness globally, are characterized by the opacification of the lens.[1] One of the key mechanisms implicated in cataract formation is the unregulated activity of calpains, a family of calcium-dependent cysteine proteases.[2] In various cataract models, including selenite-induced cataracts in rats, the accumulation of intracellular calcium leads to the activation of calpains.[3][4] These activated proteases then degrade crucial lens proteins, such as crystallins and cytoskeletal proteins, leading to protein aggregation, light scattering, and ultimately, the formation of cataracts.[3][5]